(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine
CAS No.:
Cat. No.: VC15035104
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11N3O |
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Molecular Weight | 189.21 g/mol |
IUPAC Name | (3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanamine |
Standard InChI | InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |
Standard InChI Key | MTNULYNTHZLDJX-UHFFFAOYSA-N |
Canonical SMILES | CC1=NOC(=N1)C(C2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine possesses the molecular formula CHNO, derived from its phenyl (CH), methanamine (CHNH), and 3-methyl-1,2,4-oxadiazole (CHNO) components. The molecular weight is approximately 189.21 g/mol, though slight variations may occur depending on isotopic composition .
Table 1: Key Structural Descriptors
Property | Value |
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IUPAC Name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
CAS Number | 1461713-84-7 (hydrochloride) |
SMILES | CC1=NOC(=N1)C2=CC=CC(=C2)CN |
InChI Key | FWMVARCHFJQGJP-UHFFFAOYSA-N |
Structural Features
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The methyl group at position 3 enhances electron density at the oxadiazole core, influencing its reactivity. The phenyl group provides aromatic stability, while the primary amine (-NH) enables participation in hydrogen bonding and salt formation, as evidenced by its hydrochloride derivative .
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine typically involves two stages:
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Oxadiazole Ring Formation: Reacting a substituted benzaldehyde derivative with hydroxylamine to form an amidoxime intermediate, followed by cyclization using phosphorus oxychloride (POCl) or other dehydrating agents.
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Amine Functionalization: Introducing the methanamine group via reductive amination or nucleophilic substitution, often employing sodium cyanoborohydride (NaBHCN) in acidic conditions .
Example Reaction Scheme:
Optimization Strategies
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Cyclodehydrating Agents: Phosphorus oxychloride (POCl) achieves cyclization yields exceeding 70% under reflux conditions.
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Solvent Systems: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates .
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Purification Methods: Column chromatography with silica gel (ethyl acetate/hexane) isolates the target compound in >95% purity .
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of 332.8°C and a flash point of 155°C, indicative of moderate thermal stability. These properties align with structurally analogous oxadiazoles, which decompose above 300°C without melting .
Solubility and Partitioning
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic aromatic and heterocyclic motifs.
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Organic Solvents: Freely soluble in DCM, THF, and dimethyl sulfoxide (DMSO) .
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LogP: Calculated partition coefficient of 2.15, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient oxadiazole ring undergoes electrophilic substitution at position 5, though steric hindrance from the methyl group limits reactivity. Nitration and sulfonation reactions require harsh conditions (e.g., fuming HNO at 100°C).
Amine-Directed Reactions
The primary amine group participates in:
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